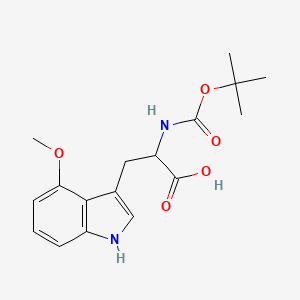
Boc-4-methoxy-DL-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules . This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Preparation Methods
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-indol-3-yl)propanoic acid typically involves several steps. One common method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions due to the presence of electron-donating groups like the methoxy group.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-indol-3-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, depending on its structure and the presence of functional groups. The Boc protecting group helps in stabilizing the compound during these interactions, allowing for more precise targeting of molecular pathways .
Comparison with Similar Compounds
Similar compounds to 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-indol-3-yl)propanoic acid include:
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid
- (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxycarbonyl)butanoic acid
These compounds share similar structural features, such as the presence of Boc protecting groups and indole or phenyl rings. 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-indol-3-yl)propanoic acid is unique due to the specific arrangement of its functional groups and its methoxy-substituted indole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H22N2O5 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-12(15(20)21)8-10-9-18-11-6-5-7-13(23-4)14(10)11/h5-7,9,12,18H,8H2,1-4H3,(H,19,22)(H,20,21) |
InChI Key |
MTTOJDZYLNZGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


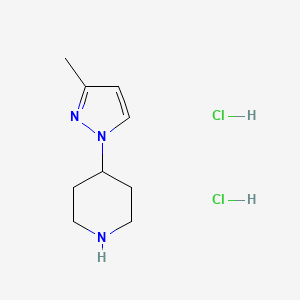
![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)
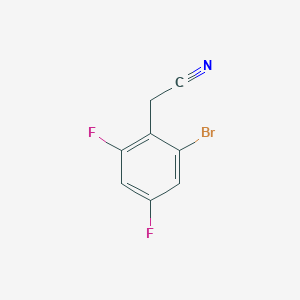
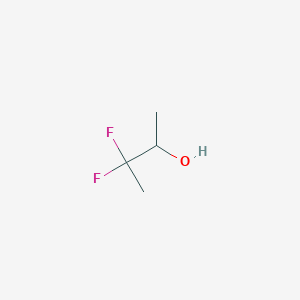
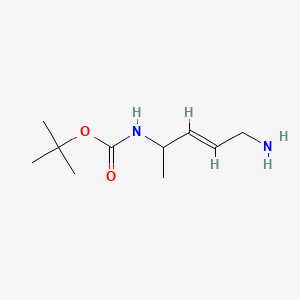
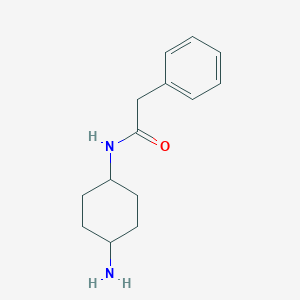
![Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate](/img/structure/B13475424.png)
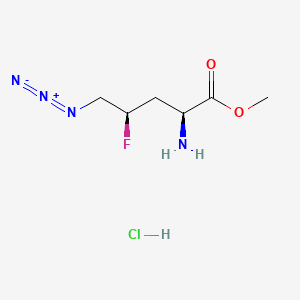
![(1R,4R)-6-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B13475428.png)
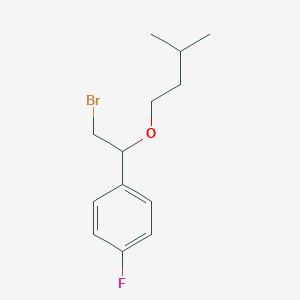
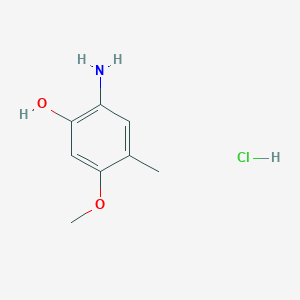
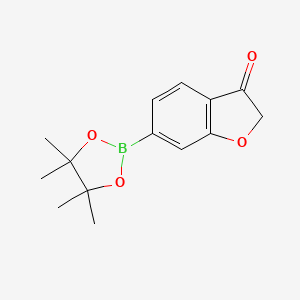
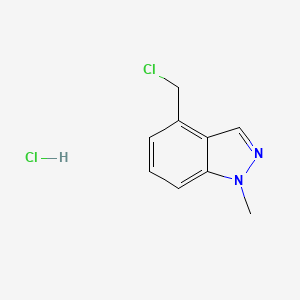
![2-chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]pyridine-3-carboxamide](/img/structure/B13475443.png)
